(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-13-8-10-15-17(12-13)27-20(19(15)21(24)26-3)22-18(23)11-9-14-6-4-5-7-16(14)25-2/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,23)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSAYVNUJFPII-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of tetrahydrobenzothiophene derivatives. These compounds have garnered attention for their diverse biological activities, including antibacterial, analgesic, and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.46 g/mol. The compound features a tetrahydrobenzo[b]thiophene core substituted with a methoxyphenyl acrylamide moiety.
Antibacterial Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant antibacterial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, including E. coli, P. aeruginosa, Salmonella, and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.54 to 19.92 μM across different strains, indicating that these compounds can inhibit bacterial growth effectively .
Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3b | E. coli | 1.11 |
| P. aeruginosa | 1.00 | |
| Salmonella | 0.54 | |
| S. aureus | 1.11 | |
| Control | Ciprofloxacin | Varies |
The compound this compound is hypothesized to interact with bacterial membranes or specific targets involved in cell wall synthesis or metabolism.
Analgesic Activity
In addition to its antibacterial properties, certain derivatives of tetrahydrobenzothiophene have been evaluated for analgesic effects using the "hot plate" method in animal models. These studies revealed that some compounds exhibited analgesic effects superior to standard analgesics like metamizole .
Table 2: Analgesic Activity of Tetrahydrobenzothiophene Derivatives
| Compound | Effectiveness | Comparison Drug |
|---|---|---|
| Derivative A | Significant | Metamizole |
| Derivative B | Moderate | Metamizole |
The mechanisms underlying the biological activities of this compound include:
- Antibacterial Mechanism : Molecular docking studies suggest that the thiophene moiety enhances binding stability with bacterial targets such as MsbA from Salmonella typhimurium, potentially disrupting membrane integrity and function .
- Analgesic Mechanism : The analgesic activity may be attributed to modulation of pain pathways or direct interaction with pain receptors.
Case Studies
A case study conducted on a series of tetrahydrobenzothiophene derivatives highlighted the promising antibacterial activity of compound 3b compared to established antibiotics such as ciprofloxacin and gentamicin . Furthermore, time-kill assays indicated that higher concentrations (1× to 4× MIC) effectively reduced viable bacterial counts within two hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
